molecular formula C21H27NO3 B12732779 1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate CAS No. 92956-63-3

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate

Cat. No.: B12732779
CAS No.: 92956-63-3
M. Wt: 341.4 g/mol
InChI Key: XPHXHBLHLJORRU-UHFFFAOYSA-N
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Description

1-azabicyclo[222]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate is a complex organic compound that features a bicyclic structure with a nitrogen atom and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate typically involves multiple steps. One common approach is to start with the preparation of the 1-azabicyclo[2.2.2]octane core, which can be synthesized through a series of cyclization reactions. The phenyl group and the alkyne moiety are then introduced through subsequent reactions, such as Friedel-Crafts acylation and Sonogashira coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenyl group and alkyne moiety can also participate in π-π interactions and hydrogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate is unique due to its combination of a bicyclic core, a phenyl group, and an alkyne moiety.

Properties

CAS No.

92956-63-3

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate

InChI

InChI=1S/C21H27NO3/c1-2-3-4-8-13-21(24,18-9-6-5-7-10-18)20(23)25-19-16-22-14-11-17(19)12-15-22/h5-7,9-10,17,19,24H,2-4,11-12,14-16H2,1H3

InChI Key

XPHXHBLHLJORRU-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O

Origin of Product

United States

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